Sulfurous acid, 2-chloroallyl 2-chloroethyl ester
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Overview
Description
Sulfurous acid, 2-chloroallyl 2-chloroethyl ester is a chemical compound with the molecular formula C_5H_8Cl_2O_3S. It is an ester derived from sulfurous acid and is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfurous acid, 2-chloroallyl 2-chloroethyl ester typically involves the esterification of sulfurous acid with 2-chloroallyl alcohol and 2-chloroethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sulfurous acid, 2-chloroallyl 2-chloroethyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Substitution: Nucleophiles such as hydroxide ions in aqueous or organic solvents.
Major Products Formed
Hydrolysis: Sulfurous acid, 2-chloroallyl alcohol, and 2-chloroethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sulfurous acid, 2-chloroallyl 2-chloroethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Mechanism of Action
The mechanism of action of sulfurous acid, 2-chloroallyl 2-chloroethyl ester involves its interaction with nucleophiles and electrophiles in chemical reactions. The chlorine atoms in the compound can be readily substituted, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
- Sulfurous acid, 2-chloroethyl 2-[4-(1,1-dimethylethyl)phenoxy]-1-methylethyl ester
- Sulfurous acid, 2-(p-tert-butylphenoxy)-1-methylethyl 2-chloroethyl ester
Uniqueness
Sulfurous acid, 2-chloroallyl 2-chloroethyl ester is unique due to its specific ester structure and the presence of two chlorine atoms, which provide distinct reactivity and versatility in chemical reactions. Its ability to undergo various substitution reactions makes it valuable in organic synthesis and industrial applications .
Properties
CAS No. |
74039-50-2 |
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Molecular Formula |
C5H8Cl2O3S |
Molecular Weight |
219.09 g/mol |
IUPAC Name |
2-chloroethyl 2-chloroprop-2-enyl sulfite |
InChI |
InChI=1S/C5H8Cl2O3S/c1-5(7)4-10-11(8)9-3-2-6/h1-4H2 |
InChI Key |
YIEGUWJPXJLLLZ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(COS(=O)OCCCl)Cl |
Origin of Product |
United States |
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